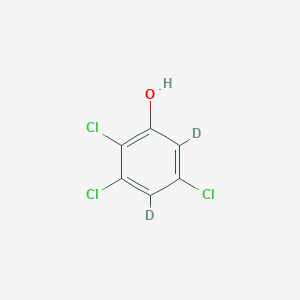
2,3,5-Trichlorophenol-4,6-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichlorophenol-4,6-D2 is a chlorinated phenol compound that has been used in various industrial and scientific applications. It is a derivative of trichlorophenol, where two of the hydrogen atoms in the phenol ring are replaced by deuterium atoms. This isotopic substitution can be useful in various analytical and research contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichlorophenol-4,6-D2 typically involves the chlorination of phenol followed by isotopic exchange reactions to introduce deuterium atoms. One common method involves the electrophilic chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting trichlorophenol is then subjected to isotopic exchange with deuterium oxide (D2O) under acidic or basic conditions to replace specific hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2,3,5-Trichlorophenol-4,6-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often employed in substitution reactions.
Major Products
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2,3,5-Trichlorophenol-4,6-D2 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies of enzyme kinetics and metabolic pathways involving chlorinated phenols.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of other chlorinated compounds and as a preservative in certain formulations.
作用机制
The mechanism of action of 2,3,5-Trichlorophenol-4,6-D2 involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It can also disrupt cellular membranes, leading to cell lysis and death. The exact pathways and molecular targets depend on the specific biological context and the concentration of the compound.
相似化合物的比较
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar chemical properties but different isotopic composition.
2,4,5-Trichlorophenol: Used in the synthesis of herbicides and has similar reactivity.
Pentachlorophenol: A more heavily chlorinated phenol with broader industrial applications.
Uniqueness
2,3,5-Trichlorophenol-4,6-D2 is unique due to its isotopic composition, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for more precise studies using techniques like NMR and mass spectrometry, providing insights that are not possible with non-deuterated compounds.
属性
分子式 |
C6H3Cl3O |
|---|---|
分子量 |
199.5 g/mol |
IUPAC 名称 |
2,3,5-trichloro-4,6-dideuteriophenol |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H/i1D,2D |
InChI 键 |
WWGQHTJIFOQAOC-QDNHWIQGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1O)Cl)Cl)[2H])Cl |
规范 SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















